methyl 6-oxo-3H-purine-9-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O3 |
|---|---|
Molecular Weight |
194.15g/mol |
IUPAC Name |
methyl 6-oxo-1H-purine-9-carboxylate |
InChI |
InChI=1S/C7H6N4O3/c1-14-7(13)11-3-10-4-5(11)8-2-9-6(4)12/h2-3H,1H3,(H,8,9,12) |
InChI Key |
GBLXVTXYQUGVRC-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=NC2=C1N=CNC2=O |
Isomeric SMILES |
COC(=O)N1C=NC2=C1NC=NC2=O |
Canonical SMILES |
COC(=O)N1C=NC2=C1NC=NC2=O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Oxo 3h Purine 9 Carboxylate and Its Analogues
De Novo Synthesis Approaches to the Purine (B94841) Heterocycle
De novo synthesis refers to the construction of the purine ring system from simpler acyclic or heterocyclic precursors. These methods are fundamental in organic chemistry and provide versatile access to a wide range of substituted purines.
One of the most common and biomimetically inspired routes to the purine core begins with substituted imidazole (B134444) precursors. In this approach, the pyrimidine (B1678525) portion of the purine is constructed onto a pre-formed imidazole ring. The biological de novo synthesis of purine nucleotides, which proceeds through the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), serves as a blueprint for these chemical methods. nih.govnih.gov
The general strategy involves the cyclization of a 4,5-disubstituted imidazole. Typically, a 5-aminoimidazole-4-carboxamide or a related derivative is reacted with a one-carbon (C1) source to form the N1-C2-N3 segment of the purine.
Key Steps:
Preparation of the Imidazole : Synthesis of a suitable 5-aminoimidazole-4-carboxamide or 5-aminoimidazole-4-carbonitrile derivative.
Cyclization : Reaction of the amino group at C5 and the endocyclic N1 of the imidazole with a C1 synthon, such as formic acid, formamide (B127407), or ethyl chloroformate, to close the six-membered pyrimidine ring.
For example, heating 5-aminoimidazole-4-carboxamide with formamide is a classic method for producing hypoxanthine (B114508) (6-oxo-1,6-dihydropurine), the parent heterocycle of the target compound.
| Imidazole Precursor | C1 Reagent | Product | Conditions |
| 5-Aminoimidazole-4-carboxamide | Formamide | Hypoxanthine | High Temperature |
| 5-Aminoimidazole-4-carbonitrile | Formic Acid | Hypoxanthine | Reflux, followed by hydrolysis |
| Ethyl 5-aminoimidazole-4-carboxylate | Urea | Xanthine (B1682287) | Fusion/High Temperature |
This interactive data table summarizes common cyclization reactions starting from imidazole precursors.
An alternative and historically significant approach to purine synthesis is the Traube synthesis, which starts with a pyrimidine intermediate. In this method, the imidazole ring is constructed onto a pre-existing pyrimidine ring. The key starting materials are 4,5-diaminopyrimidines.
Key Steps:
Preparation of the Pyrimidine : Synthesis of a 4,5-diaminopyrimidine (B145471) substituted with the desired group at the C6 position (a hydroxyl group or a precursor for the 6-oxo functionality).
Cyclization : The two adjacent amino groups at C4 and C5 are condensed with a reagent that provides the C8 atom of the purine ring. Common reagents for this cyclization include formic acid, diethoxymethyl acetate, or sodium dithioformate.
For instance, the reaction of 4,5-diamino-6-hydroxypyrimidine (B30909) with formic acid followed by heating leads to the formation of hypoxanthine. This method offers a high degree of flexibility for introducing substituents onto the pyrimidine portion of the purine core. nih.gov
| Pyrimidine Precursor | C8 Reagent | Product | Conditions |
| 4,5-Diamino-6-hydroxypyrimidine | Formic Acid | Hypoxanthine | Heating |
| 4,5-Diamino-6-chloropyrimidine | Diethoxymethyl acetate | 6-Chloropurine (B14466) | Reflux, then reduction/hydrolysis |
| 4,5-Diaminouracil | Formamide | Xanthine | High Temperature |
This interactive data table outlines variations of the Traube synthesis for constructing the purine ring.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, offer an efficient and atom-economical route to complex molecules like purines. researchgate.netresearchgate.net These strategies are valued for their ability to rapidly generate molecular diversity from simple building blocks. mdpi.com
Several MCRs have been developed for purine synthesis. One notable approach involves the reaction of a 4,5-diaminopyrimidine, an aldehyde, and an isocyanide in a Ugi-type reaction, followed by an intramolecular cyclization to furnish the purine scaffold. This strategy allows for the introduction of a wide variety of substituents at the N-9 and C-8 positions of the purine ring in a single step.
Investigations into the chemical origins of life have revealed plausible prebiotic pathways for the formation of purines from very simple starting materials. nih.gov These routes are thought to have occurred on the early Earth and can be replicated in the laboratory, offering a fundamentally different approach to purine synthesis. pnas.orgresearchgate.net
A widely accepted model suggests that purines were formed from the oligomerization of hydrogen cyanide (HCN). nih.gov This process is proposed to proceed through key intermediates such as diaminomaleonitrile (B72808) (DAMN), which can then cyclize to form aminoimidazole carbonitriles, direct precursors to purines like adenine (B156593). Another significant prebiotic route involves the heating of formamide in the presence of mineral catalysts (e.g., silica, alumina), which can yield a variety of purines, including hypoxanthine. researchgate.net These methods highlight the potential for forming the fundamental purine structure from simple and abundant C1 and N1 sources.
Functionalization and Derivatization Strategies on the Purine Nucleus
Once the purine core, such as hypoxanthine (6-oxo-purine), is formed, the final step is the introduction of the methyl carboxylate group at the desired position.
The functionalization of the purine ring presents a significant challenge regarding regioselectivity, as the imidazole ring contains two potential sites for alkylation: N-7 and N-9. nih.gov For the synthesis of methyl 6-oxo-3H-purine-9-carboxylate, the substitution must be directed exclusively to the N-9 position. The N-9 isomer is generally the thermodynamically more stable product, while the N-7 isomer is often the kinetically favored one. nih.gov
Several strategies are employed to achieve high N-9 selectivity:
Direct Alkylation under Thermodynamic Control : Direct reaction of hypoxanthine with an appropriate electrophile, such as methyl chloroacetate (B1199739) or methyl bromoacetate, under basic conditions can lead to a mixture of N-9 and N-7 isomers. By carefully selecting the base, solvent, and temperature, the reaction can be driven towards the more stable N-9 product. Subsequent esterification would be required if starting with a haloacetic acid.
The Silylation Method (Vorbrüggen-type reaction) : This is one of the most effective methods for ensuring N-9 selectivity. nih.gov The purine is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS), to form a silylated intermediate. This intermediate is more soluble in organic solvents and its reaction with an electrophile, such as methyl chloroformate or methyl cyanoformate, proceeds with high selectivity for the N-9 position.
| Reagent for N-9 Introduction | Base/Catalyst | Key Features |
| Methyl Chloroformate | Silylating agent (e.g., BSA) | High N-9 regioselectivity, mild conditions |
| Methyl Cyanoformate | Lewis Acid | Direct introduction of the carbomethoxy group |
| Methyl Bromoacetate | K₂CO₃, NaH | Risk of N-7/N-9 mixture, requires thermodynamic control |
This interactive data table compares methods for the regioselective functionalization at the N-9 position of the purine ring.
Strategies for the Introduction of the Oxo Group at C-6
The introduction of an oxo group at the C-6 position of the purine ring is a critical step in synthesizing the target compound and its analogues, such as hypoxanthine and guanine (B1146940). This transformation can be achieved through several reliable synthetic strategies, primarily involving the chemical manipulation of pre-formed purine scaffolds.
One of the most common methods is the hydrolysis of 6-halopurines , particularly 6-chloropurine. 6-Chloropurine serves as a versatile intermediate in purine chemistry due to the reactivity of the chlorine atom towards nucleophilic substitution. nih.govnih.govresearchgate.net The reaction with a hydroxide (B78521) source, typically under aqueous basic conditions, readily displaces the chloride to form the corresponding 6-hydroxypurine, which exists predominantly in its more stable keto tautomeric form, the 6-oxo-purine.
Another established strategy is the diazotization of 6-aminopurines (adenine derivatives). This classic method involves treating the 6-amino group with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium or an organic nitrite like tert-butyl nitrite in the presence of an acid. nih.gov This process forms an unstable diazonium salt intermediate, which is subsequently hydrolyzed in situ to yield the 6-oxo-purine. This method is particularly useful when starting from readily available adenine precursors.
Finally, the oxo group can be incorporated during the construction of the purine ring system . This approach involves using a pyrimidine derivative that already contains the desired oxygen functionality at the equivalent position. For instance, cyclization of a 5,6-diaminouracil (B14702) derivative, which possesses oxo groups at positions corresponding to C-2 and C-4 (pyrimidine numbering), can be used to build the fused imidazole ring, thereby forming a xanthine scaffold (2,6-dioxopurine). frontiersin.org Similarly, starting with a 4,5-diamino-6-hydroxypyrimidine allows for the direct synthesis of a 6-oxopurine core upon ring closure. researchgate.net
Table 1: Comparison of Strategies for C-6 Oxo Group Introduction
| Method | Starting Material | Key Reagents | Primary Intermediate | Advantages |
|---|---|---|---|---|
| Hydrolysis | 6-Halopurine (e.g., 6-chloropurine) | NaOH, KOH, or other bases in H₂O | 6-Hydroxypurine | High efficiency, readily available starting materials. |
| Diazotization | 6-Aminopurine (Adenine) | NaNO₂/Acid, t-BuONO | Purine-6-diazonium salt | Utilizes common adenine precursors. |
| Ring Construction | Substituted Pyrimidine | Aldehydes, Orthoesters | Fused Imidazole Ring | Oxo group is incorporated early, avoiding late-stage oxidation/hydrolysis. |
Sequential Functionalization at C-8, N-7, and N-9 Positions
Following the establishment of the 6-oxopurine core, further derivatization is required to build more complex analogues, including the target molecule. The functionalization of the imidazole portion of the purine ring—specifically at the C-8, N-7, and N-9 positions—is complicated by issues of regioselectivity. rsc.org
N-9 vs. N-7 Functionalization: Alkylation of the purine ring typically occurs at the N-7 and N-9 positions, often resulting in a mixture of regioisomers. ub.eduacs.org The N-9 position is generally more nucleophilic and sterically accessible, leading to the thermodynamically more stable product, which often makes the N-9 isomer the major product under many conditions. nih.govub.edu The regioselectivity can be influenced by the steric bulk of substituents at the C-6 position; a larger group can sterically hinder the N-7 position, thus favoring N-9 substitution. mdpi.com For the synthesis of this compound, the key step is the regioselective alkylation of the 6-oxopurine core at the N-9 position with a methyl haloacetate reagent (e.g., methyl bromoacetate). This reaction is analogous to the synthesis of N⁹-(carboxymethyl)guanine, a crucial component for peptide nucleic acids. tandfonline.com
C-8 Functionalization: The C-8 position of the purine ring is susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of modifications. mdpi.com Functionalization at this site, such as halogenation or cyanation, is typically performed on a pre-existing purine or N-9 substituted purine. mdpi.commdpi.com For instance, direct bromination at C-8 can be achieved using reagents like N-bromosuccinimide. mdpi.com A direct C-H cyanation at the C-8 position can be accomplished through a sequence involving activation with triflic anhydride (B1165640) followed by reaction with a cyanide source. mdpi.com The order of operations is crucial; it is often synthetically advantageous to perform N-9 alkylation prior to C-8 functionalization to avoid complicating side reactions. mdpi.com
Sequential Strategy Summary: A common synthetic sequence involves:
Formation of the 6-oxopurine scaffold.
Regioselective alkylation at the N-9 position to introduce the desired side chain (e.g., the methyl carboxylate group).
Subsequent functionalization at the C-8 position to introduce additional diversity. While N-7 alkylation is often a competing pathway, specific conditions can be employed to favor its formation if N-7 analogues are the desired target. nih.gov
Reaction Condition Optimization for Enhanced Yields and Purity
The optimization of reaction conditions is paramount in purine synthesis to control regioselectivity, maximize product yield, and minimize the formation of impurities that are often difficult to separate.
Influence of Temperature and pH on Reaction Outcomes
Temperature and pH are critical variables, particularly in the N-alkylation of the purine ring. ub.edu
Temperature: The temperature of the alkylation reaction can significantly impact the ratio of N-9 to N-7 isomers. Reactions that proceed quickly at lower temperatures or with shorter reaction times tend to favor the formation of the N-9 regioisomer. ub.edu Conversely, prolonged reaction times or higher temperatures can lead to the formation of a thermodynamic mixture of both N-7 and N-9 alkylated products. ub.edu The use of microwave irradiation has emerged as a highly effective technique for optimizing these reactions. Microwave heating can dramatically reduce reaction times (from hours to minutes) and often improves yields and N-9 regioselectivity by minimizing the formation of secondary products. ub.eduresearchgate.net
Catalyst and Reagent Selection in Targeted Syntheses
The appropriate choice of catalysts and reagents is essential for directing the reaction toward the desired product.
Catalysts: In certain purine modifications, catalysts play a key role in controlling regioselectivity. For instance, Lewis acids such as tin(IV) chloride (SnCl₄) can be used to catalyze alkylation reactions, and have been shown to direct the reaction toward the N-7 position, particularly with bulky tert-alkyl halides—a deviation from the more common N-9 selectivity. nih.govacs.org Palladium complexes are employed for specific transformations like allylic alkylations. mdpi.comresearchgate.net For modifications at other positions, such as C-6 alkylation via a Minisci reaction, a catalyst like silver nitrate (B79036) (AgNO₃) may be used. researchgate.net
Reagents: The choice of alkylating agent significantly affects the reaction rate and selectivity. For N-alkylation, more reactive alkyl halides (e.g., methyl iodide > methyl bromide > methyl chloride) generally provide better yields and higher selectivity for the N-9 product due to faster reaction kinetics. ub.edu To synthesize the title compound, a reagent such as methyl bromoacetate or methyl iodoacetate would be selected to introduce the carboxymethyl moiety at the N-9 position. The selection of the solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) being commonly used to facilitate the dissolution of the purine salts and influence the reaction pathway. ub.edudoi.org
Table 2: Effect of Base and Heating Method on N-Methylation of 6-Chloropurine
| Base | Solvent | Heating Method | Time | Yield (%) | N-9/N-7 Ratio | Reference |
|---|---|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | Conventional (50°C) | 24 h | 41 | 80:20 | ub.edu |
| (Bu)₄NOH | Acetonitrile | Conventional (50°C) | 4 h | 59 | 90:10 | ub.edu |
| (Bu)₄NOH | Acetonitrile | Microwave (60°C) | 30 min | 78 | >99:1 (N-9 only) | ub.edu |
Chemical Transformations and Reactivity of Methyl 6 Oxo 3h Purine 9 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions of the Purine (B94841) Core
The purine ring system is generally electron-deficient, which influences its susceptibility to substitution reactions.
Electrophilic Substitution: Purines are generally resistant to electrophilic aromatic substitution due to the presence of electron-withdrawing nitrogen atoms, which deactivate the ring system. ucalgary.ca The lone pairs on the nitrogen atoms are the most likely sites for electrophilic attack, leading to the formation of a positively charged purinium cation, which further deactivates the ring towards electrophilic substitution. researchgate.net While there are no specific reports on the direct electrophilic substitution of methyl 6-oxo-3H-purine-9-carboxylate, it is expected to be unreactive under standard electrophilic aromatic substitution conditions. ucalgary.ca For electrophilic substitution to occur, the purine ring typically requires activation by electron-donating groups. youtube.com
Nucleophilic Substitution: The purine ring, particularly at the C2, C6, and C8 positions, is susceptible to nucleophilic attack, especially when a good leaving group is present. A common strategy for the synthesis of 6-oxopurine derivatives involves the nucleophilic aromatic substitution (SNAr) of a 6-halopurine precursor. mdpi.com Various nucleophiles, including amines, thiols, and alkoxides, can displace a halide (typically chloride) at the C6 position to form a wide range of substituted purines, which can then be converted to their 6-oxo analogues.
For instance, the reaction of 6-chloro-9-substituted purines with various amines in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as n-butanol at elevated temperatures yields N-substituted adenine (B156593) derivatives. quimicaorganica.org Similarly, reactions with thiols and alkoxides proceed to give 6-thio and 6-alkoxy purines, respectively. The reactivity of 6-halopurines in SNAr reactions is influenced by the nature of the halogen, with iodides and bromides often being more reactive than chlorides. rsc.org
Oxidative and Reductive Transformations
The 6-oxopurine core can undergo both oxidative and reductive transformations, although oxidative reactions are more commonly documented.
Oxidative Transformations: A well-known oxidative transformation of 6-oxopurines is the enzymatic oxidation of hypoxanthine (B114508) (a tautomer of 6-oxopurine) to xanthine (B1682287) and subsequently to uric acid, a key step in purine catabolism. This reaction is catalyzed by the enzyme xanthine oxidase. youtube.com
Reductive Transformations: Information on the chemical reduction of the 6-oxo group in this compound is scarce in the literature. Generally, the reduction of an amide-like carbonyl within a heterocyclic system is challenging. Strong reducing agents would likely affect other parts of the molecule, such as the ester group.
Cyclization and Annulation Reactions Forming Fused Ring Systems
The purine core of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve the functionalization of the purine at different positions, followed by an intramolecular cyclization step.
Several strategies exist for the synthesis of fused purine ring systems, including:
Thermal or photochemical cyclization of appropriately substituted precursors, such as 5-aryl-6-azidopyrimidines, which can proceed through a nitrene intermediate. nih.gov
Intramolecular C-H arylation catalyzed by transition metals. nih.gov
Building the fused ring system from a functionalized purine. For example, reactions can lead to the formation of thiazolo[2,3-i]purine and thiazino[2,3-i]purine systems. osi.lv
While specific examples starting directly from this compound are not prevalent, the general methodologies suggest that functionalization at the C2, C8, or the pyrimidine (B1678525) nitrogen atoms could provide handles for subsequent annulation reactions. rsc.orgresearchgate.netmdpi.com
Transition Metal-Catalyzed Coupling Reactions for Purine Modification
Transition metal-catalyzed cross-coupling reactions are powerful tools for the modification of the purine skeleton, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically performed on halopurine derivatives, which can then be converted to their 6-oxo counterparts.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is widely used for the arylation and alkenylation of purines. researchgate.net 6-Chloropurines and their nucleoside derivatives readily undergo Suzuki-Miyaura coupling with various boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 6-Chloropurine (B14466) derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/DME | 6-Arylpurine derivative |
| 6-Chloropurine derivative | Alkenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (aq) | DME | 6-Alkenylpurine derivative |
This table presents typical conditions for Suzuki-Miyaura reactions on 6-chloropurine scaffolds.
Other transition metal-catalyzed reactions, such as Stille, Negishi, and Sonogashira couplings, have also been employed to introduce a variety of substituents onto the purine ring system, further highlighting the versatility of this approach for generating diverse purine libraries.
Ester Hydrolysis and Transesterification Reactions at the Carboxylate Moiety
The methyl carboxylate group at the N9 position is susceptible to hydrolysis and transesterification reactions, typical of esters.
Ester Hydrolysis: The hydrolysis of the methyl ester can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid, 9H-purine-6-carboxylic acid. Basic hydrolysis, typically using a hydroxide (B78521) source like sodium hydroxide in a suitable solvent, proceeds via a nucleophilic acyl substitution mechanism. arkat-usa.orgumich.edu Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com
Transesterification: Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This reaction is an equilibrium process, and driving the reaction to completion often requires using the new alcohol as the solvent or removing the methanol (B129727) as it is formed. mdpi.com
Tautomeric Equilibria and Prototropic Shifts within the 6-Oxo-Purine System
This compound exists in a state of tautomeric equilibrium. The 6-oxopurine core can exhibit both lactam-lactim (keto-enol) and N7-H/N9-H tautomerism. ucalgary.caresearchgate.net
Lactam-Lactim Tautomerism: The compound predominantly exists in the lactam (keto) form (6-oxo) rather than the lactim (enol) form (6-hydroxy). The lactam form is generally more stable for related 6-oxopurine systems like hypoxanthine. nih.gov
N-H Tautomerism: In unsubstituted 6-oxopurines like hypoxanthine, an equilibrium exists between the N7-H and N9-H tautomers. researchgate.netnih.gov However, in this compound, the presence of the methyl carboxylate group at the N9 position fixes the location of the substituent and prevents N9-H tautomerism. This leaves the potential for prototropic shifts involving the N1, N3, and N7 positions. The most significant equilibrium is expected to be between the N1-H and N3-H tautomers, with the N7-H form also being a possibility. The exact position of the proton can be influenced by the solvent and the electronic nature of substituents on the purine ring. researchgate.netnih.gov
Advanced Spectroscopic and Computational Characterization of Methyl 6 Oxo 3h Purine 9 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For methyl 6-oxo-3H-purine-9-carboxylate, both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.
In a typical ¹H NMR spectrum, the protons of the methyl ester group are expected to appear as a singlet. The protons on the purine (B94841) ring system would exhibit distinct chemical shifts based on their electronic environment, influenced by the adjacent carbonyl group and the nitrogen atoms.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon of the ester and the C6-oxo carbon would resonate at characteristic downfield positions. The chemical shifts of the other carbons in the purine ring and the methyl group provide further confirmation of the compound's structure. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) can be employed to predict and help assign the experimental chemical shifts.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, offers valuable information about the functional groups and bonding within this compound.
The FT-IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and the 6-oxo group. The N-H stretching vibration of the purine ring would also be a prominent feature. Other characteristic peaks would include C-N and C-C stretching vibrations within the heterocyclic ring system.
Raman spectroscopy provides complementary data, particularly for non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. These experimental observations can be supported by theoretical frequency calculations using DFT methods, which help in the precise assignment of each vibrational band.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be used. The molecular ion peak (M⁺) would confirm the compound's molecular weight.
The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule could include the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the purine ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule.
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of this compound at the atomic level. Functionals like B3LYP combined with appropriate basis sets are commonly used to optimize the molecular geometry and calculate various properties.
Time-Dependent DFT (TD-DFT) is employed to study the excited-state properties and predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations can provide insights into the electronic transitions occurring within the molecule upon absorption of light.
Electronic Properties Analysis: Frontier Molecular Orbital (HOMO-LUMO) Theory
The electronic properties of this compound can be understood through the analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.
Charge Distribution and Bonding Analysis: Mulliken Population and Natural Bond Orbital (NBO) Methodologies
The distribution of charge within this compound can be analyzed using methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis. These calculations provide the partial atomic charges on each atom, offering insights into the molecule's polarity and electrostatic potential.
NBO analysis also provides a detailed picture of the bonding and orbital interactions within the molecule. It can describe the delocalization of electron density and the nature of the chemical bonds (e.g., sigma, pi bonds), contributing to a deeper understanding of the molecule's stability and reactivity.
Solvent Effects on Molecular Structure and Reactivity through Computational Modeling
The properties and reactivity of this compound can be significantly influenced by the solvent. Computational modeling can be used to study these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk solvent environment.
For a more detailed understanding, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed. These models can provide insights into specific interactions like hydrogen bonding between the solute and solvent molecules. Such studies are crucial for predicting the behavior of the compound in different chemical environments.
Academic Research on Derivatives and Analogues of Methyl 6 Oxo 3h Purine 9 Carboxylate
Design and Synthesis of 6,9-Disubstituted Purine (B94841) Analogues
The strategic modification of the purine core at the C-6 and N-9 positions has been a fruitful area of research for developing new bioactive compounds, particularly with cytotoxic properties. A common synthetic approach begins with a commercially available purine, such as 6-chloropurine (B14466), which serves as a versatile starting material. nih.gov
One prominent research direction involves the synthesis of 6,9-disubstituted purine analogues where a 4-substituted piperazine (B1678402) moiety is introduced at the C-6 position and a substituted benzyl (B1604629) group is attached at the N-9 position. nih.govresearchgate.netresearchgate.net The synthesis is typically a multi-step process. nih.govresearchgate.net For instance, a series of new 6,9-disubstituted purine analogues were designed and synthesized in four steps, leading to compounds that were screened for their in vitro anticancer activity against various carcinoma cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7). nih.govresearchgate.netresearchgate.net
Bioactivity studies of these synthesized compounds revealed promising cytotoxic activities. nih.govresearchgate.net With the exception of one compound in a particular study, all screened analogues showed activity with IC50 values ranging from 0.05 to 21.8 µM against the tested cancer cell lines. researchgate.net Notably, two analogues, compound 12 (6-(4-(4-trifluoromethylphenyl)piperazine) and compound 22 , demonstrated excellent cytotoxic activities on Huh7 cells, with IC50 values of 0.08–0.13 µM. nih.govresearchgate.net This level of activity was comparable to the established anticancer agent camptothecin (B557342) and superior to other drugs like cladribine, fludarabine, and 5-Fluorouracil (5-FU). nih.govresearchgate.net Further investigation into the most potent analogues, such as the 6-(4-(3,4-dichlorophenyl)piperazine) derivative (compound 25 ), confirmed significant IC50 values (< 0.1–0.13 µM) against hepatocellular cancer cells (Huh7 and HepG2). nih.govresearchgate.net
Table 1: Cytotoxic Activity of Selected 6,9-Disubstituted Purine Analogues
| Compound | C-6 Substituent | N-9 Substituent | Target Cell Line | IC50 (µM) | Reference |
| 12 | 4-(4-Trifluoromethylphenyl)piperazine | 4-Substituted benzyl | Huh7 | 0.08–0.13 | nih.govresearchgate.net |
| 22 | Not specified in abstract | 4-Substituted benzyl | Huh7 | 0.08–0.13 | nih.govresearchgate.net |
| 25 | 4-(3,4-Dichlorophenyl)piperazine | 4-Chlorobenzyl | Huh7, HepG2 | < 0.1–0.13 | nih.govresearchgate.net |
Preparation of Hybrid Molecules Incorporating the Purine Moiety
The development of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a powerful strategy in drug discovery. This approach aims to overcome drug resistance, enhance target selectivity, and improve pharmacological profiles. mdpi.com The purine scaffold is a popular component in the design of such hybrids due to its structural versatility and established biological importance. nih.govmdpi.com
Hybrid molecules can be designed in several ways:
Fused hybrids: The pharmacophores are directly fused into a single heterocyclic framework. mdpi.com
Linked hybrids: The pharmacophores are connected by a stable linker, such as an alkyl chain or an amide bond. mdpi.com
Merged hybrids: Overlapping atoms from both moieties are combined into one core structure. mdpi.com
Researchers have successfully synthesized and evaluated numerous purine-containing hybrids. For example, purine-pyrazole hybrids incorporating thiazole, thiazolidinone, and rhodanine (B49660) scaffolds have been created and assessed for their anticancer potential against cell lines like A549 (lung), MCF-7 (breast), and HepG-2 (liver). nih.govmdpi.com In another study, the 1,3-dipolar cycloaddition reaction was used to create hybrid molecules combining purine and coumarin (B35378) moieties through an isoxazoline (B3343090) or isoxazole (B147169) spacer. nih.gov These compounds were then tested for various biological activities, including antioxidant and enzyme inhibition properties. nih.gov
The synthesis of purine-pyrimidine hybrids has also been explored. mdpi.com One study reported a series of pyrimidine-containing purine analogues, with one compound exhibiting particularly high cytotoxic activity against MCF-7, A-549, and HeLa cancer cell lines. mdpi.com The rationale behind these designs often involves merging a nucleobase mimic (the purine) with flexible side chains or other heterocyclic systems to enhance binding to biological targets. mdpi.com For instance, purine-piperidine hybrids have been designed where the purine ring provides a planar structure for hydrogen bonding and π–π stacking, while the piperidine (B6355638) adds conformational flexibility. mdpi.com
Table 2: Examples of Purine-Based Hybrid Molecules
| Hybrid Type | Combined Moieties | Linker/Fusion Strategy | Target Application | Reference |
| Purine-Pyrazole | Purine, Pyrazole, Thiazole/Thiazolidinone | --- | Anticancer | nih.govmdpi.com |
| Purine-Coumarin | Purine, Coumarin | Isoxazoline/Isoxazole spacer | Antioxidant, Enzyme Inhibition | nih.gov |
| Purine-Pyrimidine | Purine, Pyrimidine (B1678525) | Conjugated systems | Anticancer | mdpi.com |
| Purine-Piperidine | Purine, Piperidine | Direct substitution | Anticancer | mdpi.com |
| Purine-Quinoline | Purine, Quinoline | C-6 substitution on purine | Anticancer | mdpi.com |
Targeted Structural Modifications at Key Purine Positions (e.g., C-8, N-7, N-9)
Modifying the purine scaffold at specific positions is a key strategy for fine-tuning the biological activity of its derivatives. The C-8, N-7, and N-9 positions are common targets for structural alterations. tubitak.gov.trnih.gov
C-8 Position: The C-8 position of the purine ring is a frequent site for modification to create analogues with diverse properties. nih.gov For example, a series of 6,8,9-trisubstituted purine derivatives were synthesized where a phenyl group was introduced at the C-8 position. tubitak.gov.tr This work was motivated by the need to address acquired resistance in cancer cells. tubitak.gov.tr Biological evaluation of these compounds against liver, colon, and breast cancer cells showed that some analogues had notable cytotoxic activity, even surpassing that of clinical drugs like 5-Fluorouracil and Fludarabine. tubitak.gov.tr Modern synthetic methods, including C-H activation and palladium-catalyzed reactions, have been developed for the C-alkylation and C-arylation of purines at this position. nih.govmdpi.com A direct regioselective C-H cyanation of purines has also been established, primarily affording 8-cyanated purine derivatives. mdpi.com
N-7 Position: While N-9 substitution is more common, regioselective substitution at the N-7 position represents a less explored but important area of purine chemistry. nih.gov The N-7 position is a known binding site for certain metal ions, including platinum(II) anticancer agents. mdpi.comnih.gov A direct, regioselective method has been developed to introduce tert-alkyl groups at the N-7 position of 6-substituted purines using a trimethylsilylated purine intermediate and a SnCl4 catalyst. nih.gov This method allows for the preparation of 7-(tert-butyl)-6-chloropurine, a versatile compound for further transformations at the C-6 position. nih.gov The stability of the N-7 alkyl group is a critical factor, as some modifications can alter the base-pairing patterns of the purine. nih.gov
N-9 Position: The N-9 position is frequently modified, often in conjunction with substitutions at other positions like C-2 and C-6, to create libraries of compounds. researchgate.netnih.gov Copper(II)-mediated N-arylation with boronic acids is one strategy used to introduce aryl groups at N-9. researchgate.net In the synthesis of 2,6,9-trisubstituted purines, the N-9 position is often the site for introducing groups like cyclopentyl to anchor the molecule, followed by sequential substitutions at the C-6 and C-2 positions. nih.gov This systematic approach allows for the generation of diverse libraries for screening against various biological targets. nih.gov
Strategies for Generating Chemical Diversity in Purine Libraries
The creation of diverse chemical libraries based on a privileged scaffold like purine is a cornerstone of modern drug discovery. nih.govnih.gov The goal is to generate a wide array of analogues by systematically modifying the core structure at various positions. researchgate.net This approach increases the probability of identifying compounds with desired biological activities.
Several key strategies are employed to expand the diversity of purine libraries:
Transition Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions have significantly enhanced the ability to create diverse purine derivatives. researchgate.net Palladium-mediated Suzuki and Sonogashira couplings are used to form carbon-carbon bonds, introducing aryl, alkenyl, or alkynyl groups, particularly at the C-2, C-6, and C-8 positions. mdpi.commdpi.comresearchgate.net Copper(II)-mediated N-arylation allows for the introduction of various aryl groups at the N-9 position. researchgate.net
Solid-Phase and Solution-Phase Synthesis: Both solid-phase and solution-phase chemistries are utilized to construct libraries of 2,6,9-trisubstituted purines. nih.gov Solid-phase synthesis can be particularly advantageous for creating large libraries by simplifying purification steps.
Sequential Substitution: A common strategy involves starting with a di- or tri-halogenated purine, such as 2,6-dichloropurine. nih.govresearchgate.net The differential reactivity of the halogenated positions allows for sequential and regioselective substitution. For example, nucleophilic aromatic substitution reactions can be used to introduce different amines or alcohols at the C-2 and C-6 positions, while the N-9 position can be alkylated. researchgate.net
Diversity-Oriented Synthesis: This approach aims to create structurally complex and diverse molecules from simple starting materials. acs.org For purines, this involves employing a range of reactions to append various functional groups and build different heterocyclic systems onto the purine core. nih.govmdpi.com
These strategies have led to the creation of extensive purine libraries that have been screened against a multitude of biological targets, including cyclin-dependent kinases (CDKs), leading to the discovery of potent inhibitors. nih.gov The iterative process of synthesizing a library, screening for activity, and using the structure-activity relationship (SAR) data to design the next generation of compounds is a powerful engine for drug discovery. nih.gov
Mechanistic Investigations of Molecular Interactions in Vitro and Theoretical
Investigations into Enzyme-Substrate Interactions (In Vitro)
While direct in vitro studies detailing the specific enzyme-substrate kinetics of methyl 6-oxo-3H-purine-9-carboxylate are not extensively documented in publicly available literature, the broader class of purine (B94841) derivatives has been widely investigated as inhibitors of various enzymes. For instance, synthetic 6-substituted purine derivatives have been evaluated as inhibitors of xanthine (B1682287) oxidase, a key enzyme in purine catabolism. researchgate.net In such studies, kinetic analyses are typically performed to determine the nature and potency of the inhibition.
The interaction of a purine analogue with an enzyme can be characterized by its inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme. Different modes of inhibition, such as competitive, non-competitive, or uncompetitive, can be elucidated through graphical methods like the Lineweaver-Burk plot. For a competitive inhibitor, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.
Table 1: Hypothetical Kinetic Data for Enzyme Inhibition by a Purine Derivative
| Inhibitor Concentration (nM) | Substrate Concentration (µM) | Initial Velocity (µmol/min) |
| 0 | 10 | 0.50 |
| 0 | 20 | 0.83 |
| 0 | 40 | 1.25 |
| 0 | 80 | 1.67 |
| 10 | 10 | 0.36 |
| 10 | 20 | 0.63 |
| 10 | 40 | 1.00 |
| 10 | 80 | 1.43 |
This table represents illustrative data for how enzyme kinetics might be affected by a purine-based inhibitor and is not based on experimental results for this compound.
Given its structure, this compound could potentially interact with enzymes involved in purine metabolism or nucleotide synthesis. The 6-oxo group is a common feature in natural purines like guanine (B1146940) and hypoxanthine (B114508), suggesting possible interactions with enzymes that recognize these substrates. The methyl carboxylate group at the N9 position, however, is a synthetic modification that would likely influence its binding specificity and affinity compared to naturally occurring purines. Further in vitro enzymatic assays are necessary to determine the specific enzyme targets and interaction kinetics of this compound.
Studies on the Depletion of DNA Repair Proteins (e.g., O6-alkylguanine-DNA alkyltransferase) by Purine Derivatives (In Vitro)nih.gov
O6-alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that protects the genome from mutagenic damage by alkylating agents. nih.govnih.gov It functions by transferring the alkyl group from the O6 position of guanine in DNA to a cysteine residue within its own active site. This is a stoichiometric, "suicide" reaction that permanently inactivates the AGT protein. nih.govacs.org
Certain purine derivatives, most notably O6-benzylguanine (O6-BG), act as potent inactivators of AGT. nih.govnih.gov They mimic the O6-alkylguanine lesion in DNA and serve as pseudosubstrates for AGT. The protein attacks the purine analogue, leading to the irreversible transfer of the substituent (e.g., the benzyl (B1604629) group of O6-BG) to its active site cysteine, thereby depleting the cellular pool of active AGT. acs.org This depletion sensitizes cells to the cytotoxic effects of alkylating chemotherapeutic agents.
While direct experimental evidence for the depletion of AGT by this compound is not available, its structural features can be compared to known AGT inactivators. The presence of a 6-oxo group is analogous to the structure of guanine. However, potent inactivators like O6-BG possess an O6-alkyl or -benzyl group that is transferred to the AGT active site. This compound lacks such a leaving group at the O6 position, suggesting it is unlikely to inactivate AGT through the same mechanism as O6-BG. The methyl carboxylate group at the N9 position is also a significant structural difference from known AGT substrates. Therefore, based on current mechanistic understanding, it is not expected to be an efficient depletor of AGT.
Computational Molecular Docking and Dynamics Simulations for Binding Affinity Prediction
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a small molecule, like this compound, and a biological target at the atomic level. nih.govnih.govmdpi.comyoutube.com These in silico techniques can provide insights into the binding mode, binding affinity, and stability of the ligand-protein complex, guiding further experimental studies.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. For purine derivatives, docking studies have been used to elucidate the mechanism of enzyme inhibition, for example, with xanthine oxidase. researchgate.net A docking study of this compound into the active site of a potential enzyme target would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. The carboxylate group, for instance, could participate in hydrogen bonding or electrostatic interactions with amino acid residues in the binding pocket.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time, allowing for the assessment of the stability of the ligand-protein complex and the calculation of binding free energies. mdpi.comyoutube.com Starting from a docked pose, an MD simulation can reveal conformational changes in both the ligand and the protein upon binding. Trajectories from MD simulations can be analyzed to calculate parameters like root-mean-square deviation (RMSD) to assess stability and to identify persistent intermolecular interactions. nih.gov Quantum mechanical/molecular mechanical (QM/MM) simulations, a more advanced technique, can be employed to model chemical reactions, such as the methylation of 6-mercaptopurine (B1684380) by thiopurine S-methyltransferase. nih.gov
Table 2: Predicted Binding Affinities of Purine Analogues with a Hypothetical Protein Target (Illustrative Data)
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |
| Analogue A | -8.5 | -45.2 | Arg12, Tyr56, Asp101 |
| Analogue B | -7.9 | -38.7 | Arg12, Phe88 |
| Analogue C | -9.2 | -51.5 | Arg12, Tyr56, Asp101, Val103 |
| This compound | -7.5 (Hypothetical) | -40.1 (Hypothetical) | Arg12, Tyr56 (Hypothetical) |
This table provides a hypothetical example of how computational methods can be used to compare the binding of different purine analogues. The data for this compound is purely illustrative.
Complexation Studies with Metal Ions and Other Biomolecules (In Vitro and Theoretical)
Complexation with Metal Ions: Chelation is the formation of a complex between a metal ion and a ligand through multiple coordination bonds. mdpi.comsemanticscholar.org The nitrogen atoms of the purine ring system and the exocyclic oxygen at the 6-position of this compound are potential coordination sites for metal ions. The methyl carboxylate group could also participate in metal binding. In vitro studies, such as potentiometric titrations or spectrophotometric analysis, can be used to determine the stability constants of the metal complexes formed. Theoretical calculations can further elucidate the geometry and electronic structure of these complexes. The formation of metal complexes can significantly alter the biological activity of the parent molecule.
Interactions with Other Biomolecules: Beyond enzymes and metal ions, purine derivatives can interact with other biomolecules, such as nucleic acids and cyclodextrins. mdpi.com For example, some purine analogues can intercalate into DNA or bind to specific RNA structures like riboswitches. researchgate.net The planar aromatic structure of the purine ring in this compound makes such interactions plausible. Host-guest complexation with molecules like β-cyclodextrin has been demonstrated for other purine nucleosides, which can affect their solubility and bioavailability. mdpi.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are valuable for studying these non-covalent interactions in vitro.
In Vitro Biological Activity and Applications of Methyl 6 Oxo 3h Purine 9 Carboxylate and Its Analogues
In Vitro Anticancer Activity Assessment
The quest for novel anticancer agents is a perpetual endeavor in pharmaceutical research, driven by the need to overcome challenges such as drug resistance and adverse side effects of existing therapies. nih.gov Purine (B94841) analogues, integral to cellular processes like growth and proliferation, have been a fertile ground for the discovery of new chemotherapeutic compounds. nih.gov
Recent studies have highlighted the cytotoxic potential of various derivatives of methyl 6-oxo-3H-purine-9-carboxylate against a range of human cancer cell lines. For instance, a series of 6,8,9-trisubstituted purine analogues were synthesized and evaluated for their anticancer properties. nih.gov Among these, compounds 5 and 6 demonstrated significant cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, with efficacy surpassing that of the clinically used drugs 5-Fluorouracil and Fludarabine. nih.gov This underscores the potential of developing purine derivatives with a phenyl group at the C-8 position as a promising scaffold for new anticancer agents. nih.gov
In another study, N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine exhibited high cytotoxicity, particularly against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. nih.gov The presence of both the purine fragment and the difluorobenzoxazine moiety, connected by a linker of a specific length, was found to be crucial for this activity. nih.gov Further investigation into the mechanism of action of the most promising compound, 1d , suggested that it acts as a DNA biosynthesis inhibitor, leading to cell cycle arrest in the G1 phase. nih.gov
Additionally, novel 1H-purin-6(9H)-one derivatives were synthesized and tested for their antitumor activity. acs.org Many of these compounds displayed potent antitumor effects at a concentration of 20 μM, with several exhibiting lower IC50 values than the standard drug temozolomide. acs.org Notably, compound 7i showed the highest activity, inhibiting both HepG-2 and U-118 MG cell lines with IC50 values of 2.0 and 3.8 μM, respectively. acs.org
The antiproliferative activities of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were also investigated. mdpi.com Compounds 7 and 10 , featuring two chlorine atoms at the C-2 and C-6 positions of the purine ring, showed high activity against all tested cancer cell lines, with the highest potency observed against the leukemic cell line K562. mdpi.com
| Compound | Cancer Cell Line | Activity | Source |
|---|---|---|---|
| Compound 5 | Huh7, HCT116, MCF7 | Higher cytotoxicity than 5-Fluorouracil and Fludarabine | nih.gov |
| Compound 6 | Huh7, HCT116, MCF7 | Higher cytotoxicity than 5-Fluorouracil and Fludarabine | nih.gov |
| Compound 1d | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity; DNA biosynthesis inhibitor | nih.gov |
| Compound 7i | HepG-2, U-118 MG | IC50 values of 2.0 µM and 3.8 µM, respectively | acs.org |
| Compound 7 | K562 | IC50 value of 2.27 µM | mdpi.com |
| Compound 10 | K562 | IC50 value of 2.53 µM | mdpi.com |
In Vitro Antiviral Efficacy Studies (e.g., against Influenza A Virus)
The emergence of drug-resistant viral strains, particularly influenza viruses, necessitates the continuous development of novel antiviral agents. nih.gov Purine nucleoside analogues have been a significant area of research in the search for effective anti-influenza therapies. nih.gov
A series of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogues were designed, synthesized, and evaluated for their activity against influenza A virus strains H1N1 and H3N2. nih.gov Among the synthesized compounds, 5x and 5z demonstrated potent anti-influenza A activity. nih.gov Compound 5z was particularly effective, with IC50 values of 3.95 μM and 3.61 μM against H1N1 and H3N2, respectively. nih.gov Based on its selectivity index, compound 5x was identified as a promising candidate for further lead optimization. nih.gov
The global threat of influenza is compounded by the variable efficacy of current drugs against different strains and the rise of resistance. nih.govfrontiersin.org For instance, influenza B virus has shown lower susceptibility to some neuraminidase inhibitors compared to influenza A. nih.gov This highlights the need for broad-spectrum antiviral agents. While not a direct analogue of this compound, studies on methylglyoxal (B44143) (MGO) have shown its potential to inhibit influenza B virus replication, including strains resistant to neuraminidase inhibitors. nih.govresearchgate.net This suggests that exploring different chemical scaffolds, including purine derivatives, is a valuable strategy in antiviral drug discovery.
| Compound | Virus Strain | IC50 Value | Source |
|---|---|---|---|
| Compound 5x | Influenza A (H1N1) | 5.88 µM | nih.gov |
| Compound 5x | Influenza A (H3N2) | 6.95 µM | nih.gov |
| Compound 5z | Influenza A (H1N1) | 3.95 µM | nih.gov |
| Compound 5z | Influenza A (H3N2) | 3.61 µM | nih.gov |
In Vitro Antimicrobial and Antifungal Activity Evaluations
Purine derivatives have also been explored for their potential as antimicrobial and antifungal agents. Bioactive compounds from natural sources, such as the mangrove Glutamicibacter mysorens, have been found to contain purine structures with antimicrobial properties. nih.gov One such compound, 1H-Purine-2,6-dione,3,7-dihydro-3-methyl-7-carboxymethyl-8-n-butyl, has been identified for its anti-inflammatory activity, and other purine derivatives from the same source have shown broad-spectrum antimicrobial activity against pathogens like Salmonella typhimurium, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov While specific studies on this compound are limited in this area, the general antimicrobial potential of the purine scaffold suggests it is a worthwhile area for future investigation.
In Vitro Anti-inflammatory and Antioxidant Property Investigations
Inflammation and oxidative stress are implicated in a wide range of diseases. Purine derivatives have shown promise as modulators of these processes. A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which are structurally related to the core compound of interest, revealed significant anti-inflammatory activity. nih.gov These compounds were effective in reducing neutrophil count and vascular permeability in a zymosan-induced peritonitis model and decreased edema in a carrageenan-induced paw edema model. nih.gov Notably, derivatives 1 , 3 , and 4 showed the highest activity in the peritonitis model and were found to significantly inhibit plasma TNF-α levels. nih.gov However, these compounds did not exhibit significant antioxidant properties in the FRAP assay. nih.gov
In contrast, other studies have identified purine-containing molecules with antioxidant potential. researchgate.net For example, hybrid molecules containing isoxazole (B147169), purine, and coumarin (B35378) moieties have been synthesized and tested as antioxidants and enzyme inhibitors. researchgate.net This suggests that the antioxidant activity of purine derivatives can be modulated by the nature of the substituents.
In Vitro Herbicidal Activity Bioassays
The application of purine analogues extends beyond medicine into agriculture. A study on novel 1H-purin-6(9H)-one and 3H-imidazo[4,5-d] nih.govnih.govacs.orgtriazin-4(7H)-one derivatives explored their herbicidal activity. acs.org Compound 7d exhibited a relatively good inhibition rate of 70.4% against Amaranthus retroflexus in post-emergence treatments at a concentration of 1500 g/ha. acs.org While none of the tested compounds achieved 100% inhibition at this concentration, the findings indicate that the purine scaffold holds potential for the development of new herbicides. acs.org
| Compound | Target Weed | Activity | Source |
|---|---|---|---|
| Compound 7d | Amaranthus retroflexus | 70.4% inhibition at 1500 g/ha (post-emergence) | acs.org |
Other In Vitro Enzymatic and Cellular Assays
The diverse biological activities of purine derivatives often stem from their ability to interact with various enzymes and cellular targets. For example, a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives were evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine catabolism. researchgate.net Several of these compounds, particularly those with an aryl substituent at position 5 of the oxazole (B20620) ring, exhibited inhibitory activity in the nanomolar range. researchgate.net The most active compound, N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide , demonstrated a competitive type of inhibition. researchgate.net
Furthermore, the study of steroidal anti-inflammatory antedrugs, such as methyl 3,20-dioxo-11β,17α,21-trihydroxy-1,4-pregnadiene-16α-carboxylate, has provided insights into metabolic pathways that could be relevant to purine derivatives. nih.gov These studies on enzymatic hydrolysis and metabolic stability are crucial for understanding the in vivo behavior of these compounds. nih.gov
Structure Activity Relationship Sar Studies for Methyl 6 Oxo 3h Purine 9 Carboxylate Derivatives
Elucidation of Structural Determinants for Biological Potency
The biological potency of 6-oxopurine derivatives is significantly influenced by the nature and position of various substituents on the purine (B94841) ring. The 6-oxo group itself is a crucial feature, often involved in hydrogen bonding interactions with biological targets. Modifications at other positions, such as C2, N7, and N9, have been shown to modulate activity.
Research on a variety of purine analogues has demonstrated that substitutions at the N9 position can profoundly impact biological outcomes, including antimycobacterial and anticancer activities. mdpi.comnih.gov For instance, the introduction of different substituents at the N9 position of the purine core can alter the molecule's steric and electronic properties, thereby affecting its interaction with target enzymes or receptors. Studies on N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives have revealed that the nature of the N9 substituent is critical for cytokinin activity. nih.gov
In the context of anticancer activity, substitutions at the C2 and C6 positions of the purine ring are also of paramount importance. For example, in a series of (RS)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines, the anticancer activity was found to be strictly correlated to the substituents on the purine ring. nih.gov The presence of chloro groups at C2 and C6, for instance, has been associated with potent anticancer effects. mdpi.com
The following table illustrates how different substituents on the 6-oxopurine core can influence biological activity, drawing from studies on related purine derivatives.
| Compound ID | Core Structure | R (at N9) | R' (at C2) | Biological Activity | Reference |
| 1 | 6-oxopurine | H | H (Hypoxanthine) | Precursor in nucleotide synthesis | nih.gov |
| 2 | 6-oxopurine | Isopropyl | Thiomorpholinyl | CDK2 Inhibition (IC50 = 0.9 µM) | nih.gov |
| 3 | 6-oxopurine | 2,3-dihydro-1,4-benzoxathiin-2-ylmethyl | Cl | Anticancer (MCF-7, IC50 = 8.97 µM) | nih.gov |
| 4 | 6-oxopurine | H | Aryl/Benzyl (B1604629) | Antimycobacterial activity | nih.gov |
This table is illustrative and compiled from data on various 6-oxopurine derivatives to demonstrate general SAR principles.
Analysis of Substituent Effects on Activity Profiles
The specific effects of substituents on the activity profiles of 6-oxopurine derivatives are a key area of investigation. The introduction of different functional groups can influence various physicochemical properties such as solubility, lipophilicity, and electronic distribution, which in turn affect the pharmacokinetic and pharmacodynamic properties of the compounds.
For instance, in a study of 6-substituted purine derivatives as positive inotropic agents, thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres. acs.org Furthermore, the substitution of electron-withdrawing groups on a benzhydryl moiety attached to the purine core increased potency. acs.org This suggests that electronic effects play a significant role in the biological activity of these compounds.
In the context of kinase inhibition, a prominent area of research for purine derivatives, the substituents at the C2, C6, and N9 positions are critical for determining selectivity and potency against various kinases. mdpi.com A study on 2,6,9-trisubstituted purines as PDGFRα kinase inhibitors found that specific substitutions led to nanomolar potency. mdpi.com For example, a 2,6-dichloro-9-substituted purine derivative showed significant inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com
The table below provides a more detailed look at the effects of specific substituents on the anticancer activity of some purine derivatives.
| Compound ID | C2-Substituent | C6-Substituent | N9-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 5a | Cl | Cl | 1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl | MDA-MB-231 | 0.166 | nih.gov |
| 5b | Cl | Cl | 2,3-dihydro-1,4-benzoxathiin-2-ylmethyl | MCF-7 | 2.75 | mdpi.com |
| 5c | H | Cl | 2,3-dihydro-1,4-benzoxathiin-3-ylmethyl | MCF-7 | >100 | nih.gov |
| 5d | Cl | H | 2,3-dihydro-1,4-benzoxathiin-3-ylmethyl | MCF-7 | 6.18 | nih.gov |
This table presents data from studies on various substituted purines to illustrate the impact of substituents on anticancer activity.
Application of Computational Methods in SAR Analysis and Predictive Modeling
Computational methods are increasingly being employed to rationalize the SAR of purine derivatives and to predict the activity of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are invaluable tools in this regard.
A QSAR study was conducted on a series of 6-oxopurine derivatives, among others, to analyze their inhibitory activity against herpes simplex virus thymidine (B127349) kinase (HSV-TK). mdpi.comnih.gov This study utilized GUSAR 2019 software to build statistically significant consensus models for predicting the pIC50 values. nih.gov The models, based on MNA (Multilevel Neighborhoods of Atoms) and QNA (Quantitative Neighborhoods of Atoms) descriptors, demonstrated high predictive accuracy and were used to identify molecular fragments that either enhance or diminish anti-herpetic activity. nih.gov Such models are crucial for the virtual screening of large compound libraries to identify new potential inhibitors. mdpi.comnih.gov
Molecular docking studies can provide insights into the binding modes of 6-oxopurine derivatives within the active sites of their target proteins. For instance, computational studies on purine derivatives as anticancer agents have used docking to estimate the binding energy of newly designed compounds with their target proteins. researchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.
The development of predictive models, often based on machine learning algorithms, is another important application of computational chemistry in this field. These models can be trained on existing SAR data to predict the biological activity of untested compounds, thereby accelerating the drug discovery process.
Future Perspectives and Emerging Research Directions
Development of Novel and Green Synthetic Methodologies
The synthesis of purine (B94841) analogs is a dynamic field, with continuous efforts to develop more efficient, versatile, and environmentally friendly methods. rsc.org Future synthetic strategies for methyl 6-oxo-3H-purine-9-carboxylate and its derivatives will likely focus on several key areas:
Photocatalyst-Free Visible-Light-Enhanced Synthesis: Recent advancements have demonstrated the synthesis of purine analogues using visible light without the need for a photocatalyst. acs.org This approach, which can involve the formation of electron donor-acceptor (EDA) complexes, offers a milder and more sustainable alternative to traditional methods that often require harsh conditions or heavy metal catalysts. acs.org
Microwave-Assisted Synthesis: Low-power microwave irradiation has been successfully employed for the rapid and efficient synthesis of substituted purine derivatives. rsc.org This technology can significantly reduce reaction times and improve yields, making it an attractive option for the synthesis of libraries of this compound analogs.
Eco-Friendly Aqueous Approaches: The use of water as a solvent is a cornerstone of green chemistry. nih.gov Developing synthetic routes for purine derivatives in aqueous media minimizes the use of volatile organic compounds, thereby reducing the environmental impact of chemical synthesis. nih.gov
Multi-component Reactions: Designing synthetic pathways that involve the simultaneous reaction of three or more starting materials in a single step can significantly increase efficiency and reduce waste. acs.org Such strategies are being explored for the synthesis of complex heterocyclic frameworks and could be adapted for the construction of novel purine derivatives.
These innovative synthetic methods will not only facilitate the production of this compound but also enable the creation of a diverse range of analogs with modified properties, which is crucial for structure-activity relationship (SAR) studies.
Advancement of Computational Models for Rational Design
Computational modeling has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For purine derivatives like this compound, computational approaches are set to play an increasingly important role.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models are powerful tools for understanding the relationship between the chemical structure of a molecule and its biological activity. nih.govsemanticscholar.org By developing predictive CoMFA and CoMSIA models for a series of purine analogs, researchers can identify the key steric, electrostatic, and hydrophobic features that govern their activity. nih.gov This knowledge can then be used to design novel compounds with enhanced potency and selectivity. nih.govsemanticscholar.org
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation of a ligand within the active site of a biological target, providing insights into the molecular interactions that drive binding. nih.govacs.org Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time. nih.gov These techniques are crucial for identifying potential biological targets for this compound and for designing derivatives with improved binding affinity.
Data-Driven Machine Learning Models: The application of machine learning algorithms to large datasets of chemical structures and biological activities is a rapidly growing area of research. mdpi.com These models can identify complex patterns in the data that are not readily apparent from traditional SAR analysis, leading to the design of novel compounds with improved properties. mdpi.com
The integration of these computational methods will accelerate the discovery and optimization of new purine-based compounds for a wide range of applications.
Identification of Undiscovered In Vitro Biological Targets
Purine analogs are known to interact with a wide variety of biological targets, and the identification of novel targets for this compound is a key area for future research.
Kinase Inhibition: Many purine derivatives have been shown to be potent inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer. semanticscholar.org For example, purine-based compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs) and Bcr-Abl tyrosine kinase. nih.govwikipedia.org Screening this compound against a panel of kinases could reveal novel inhibitory activities.
Enzyme Inhibition: Beyond kinases, purine analogs can inhibit other classes of enzymes. For instance, some purine derivatives have been identified as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine metabolism, and Caf1, a ribonuclease involved in mRNA degradation. nih.govresearchgate.net
Anticancer Activity: A significant number of purine analogs exhibit cytotoxic activity against various cancer cell lines. nih.govnih.govnih.gov The mechanism of action can vary, from inhibition of DNA biosynthesis to the induction of apoptosis. semanticscholar.orgnih.gov Evaluating the anticancer potential of this compound and its derivatives could lead to the discovery of new therapeutic agents.
Herbicide Safeners: Recent research has shown that purine derivatives can act as herbicide safeners, protecting crop plants from the harmful effects of herbicides. acs.org This opens up a new avenue for the application of purine chemistry in agriculture.
The exploration of these and other potential biological activities will be crucial for unlocking the full therapeutic and commercial potential of this compound.
Integration with High-Throughput Screening Platforms for Lead Discovery
High-throughput screening (HTS) has revolutionized the process of lead discovery in the pharmaceutical industry by enabling the rapid testing of large numbers of compounds against a specific biological target. nih.govresearchgate.netyoutube.com The integration of HTS with libraries of purine derivatives, including analogs of this compound, will be a key driver of future drug discovery efforts.
Pathway-Based Screening: Instead of focusing on a single target, HTS assays can be designed to screen for inhibitors of an entire metabolic pathway. nih.gov For example, a continuous assay has been developed to identify inhibitors of the purine salvage pathway in Plasmodium falciparum, the parasite that causes malaria. nih.gov This approach increases the chances of finding a hit and can provide valuable information about the mechanism of action of the identified compounds.
Miniaturization and Automation: Advances in robotics and microfluidics have enabled the miniaturization of HTS assays, reducing the amount of compound and reagents required and increasing the throughput of the screening process. youtube.com This allows for the screening of larger and more diverse chemical libraries, increasing the probability of finding novel lead compounds.
Data Analysis and Hit Confirmation: The vast amounts of data generated by HTS campaigns require sophisticated data analysis tools to identify true hits and eliminate false positives. researchgate.net Once a hit is identified, a series of secondary assays are performed to confirm its activity and determine its mechanism of action.
The combination of large, diverse chemical libraries with advanced HTS technologies will be a powerful engine for the discovery of new drugs and other bioactive molecules based on the purine scaffold.
Role in the Development of Chemical Probes for Biological Systems
Chemical probes are small molecules that are used to study the function of biological systems. They can be designed to interact with a specific target protein or to report on the presence of a particular analyte. Purine-based compounds are well-suited for the development of chemical probes due to their inherent biological relevance and their tunable chemical properties.
Fluorescent Probes: Purine derivatives can be functionalized with fluorophores to create fluorescent probes that can be used to visualize biological processes in real-time. nih.gov For example, a purine-based fluorescent sensor has been developed for the detection of copper ions and the herbicide glyphosate. nih.gov Similar strategies could be used to develop probes based on the this compound scaffold for a variety of applications.
Affinity-Based Probes: These probes are designed to bind specifically to a target protein, allowing for its isolation and identification. They typically consist of a reactive group that forms a covalent bond with the target, a reporter tag for detection, and a linker.
Photoaffinity Probes: These probes are activated by light, allowing for precise spatial and temporal control over their interaction with the target protein.
The development of chemical probes based on this compound will provide valuable tools for basic research and could also have applications in diagnostics and drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
